molecular formula C14H11IO B1315984 2-Iodo-4'-methylbenzophenone CAS No. 107624-39-5

2-Iodo-4'-methylbenzophenone

Cat. No.: B1315984
CAS No.: 107624-39-5
M. Wt: 322.14 g/mol
InChI Key: VPUXPIALMJUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 2-Iodo-4’-methylbenzophenone involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4’-methylbenzophenone is characterized by the presence of an iodine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring .


Chemical Reactions Analysis

2-Iodo-4’-methylbenzophenone facilitates the conversion of carbonyl groups into more versatile and functional alcohol moieties that can be further manipulated in subsequent chemical transformations .

Scientific Research Applications

Enantioselective Electroreduction

Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) for the enantioselective electroreduction of organic molecules, including 4-methylbenzophenone. They achieved up to 17% optical purity in the corresponding alcohols, demonstrating the potential of this compound in asymmetric electrochemical processes (Schwientek, Pleus, & Hamann, 1999).

Oxidative Dearomatization

Quideau, Pouységu, Ozanne, and Gagnepain (2005) investigated the use of 2-methylphenols, including derivatives of 2-methylbenzophenone, in oxidative dearomatization. Their work highlighted its utility in creating cyclohexa-2,4-dienone derivatives, which are valuable in synthetic organic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Crystal Phase Studies

Kutzke, Al-Mansour, and Klapper (1996) focused on the crystal structures of 4-methylbenzophenone, discovering both stable and metastable phases. This research provides insights into the crystalline properties of benzophenone derivatives, which are essential for applications in materials science (Kutzke, Al-Mansour, & Klapper, 1996).

Thermodynamic Properties

Silva, Amaral, Guedes, and Gomes (2006) derived the standard molar enthalpies of formation for various methylbenzophenones, including 2-methylbenzophenone. Understanding these thermodynamic properties is vital for their use in chemical reactions and material design (Silva, Amaral, Guedes, & Gomes, 2006).

Microfluidic Photoreactor Applications

Mateos, Cherubini-Celli, Carofiglio, Bonchio, Marino, Companyó, and Dell’Amico (2018) demonstrated that light-driven reactions of 2-methylbenzophenones are significantly enhanced in a microfluidic photoreactor. This advancement opens new avenues for efficient photochemical synthesis (Mateos et al., 2018).

Safety and Hazards

The safety data sheet for benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the development of environmentally benign methods for the synthesis of 2-Iodo-4’-methylbenzophenone and its derivatives . Additionally, the application of 2-Iodo-4’-methylbenzophenone in the preparation of other complex molecules could be explored .

Biochemical Analysis

Biochemical Properties

2-Iodo-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Iodo-4’-methylbenzophenone and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to oxidative stress and cellular damage .

Cellular Effects

The effects of 2-Iodo-4’-methylbenzophenone on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, 2-Iodo-4’-methylbenzophenone has been shown to influence gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional regulation . At higher concentrations, it can induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2-Iodo-4’-methylbenzophenone involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, 2-Iodo-4’-methylbenzophenone can activate or inhibit transcription factors, leading to changes in gene expression. The binding interactions with biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-4’-methylbenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products of 2-Iodo-4’-methylbenzophenone may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term studies have shown that continuous exposure to 2-Iodo-4’-methylbenzophenone can lead to adaptive cellular responses, such as upregulation of antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of 2-Iodo-4’-methylbenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-Iodo-4’-methylbenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. For example, oral administration of high doses of 2-Iodo-4’-methylbenzophenone in rodents has been associated with significant liver damage and oxidative stress .

Metabolic Pathways

2-Iodo-4’-methylbenzophenone is metabolized primarily in the liver through phase I and phase II metabolic pathways. The phase I metabolism involves the oxidation of the iodine and methyl groups by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted in the urine . The metabolic pathways of 2-Iodo-4’-methylbenzophenone are crucial for understanding its pharmacokinetics and potential toxicological effects.

Transport and Distribution

The transport and distribution of 2-Iodo-4’-methylbenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 2-Iodo-4’-methylbenzophenone can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to different cellular compartments. The localization and accumulation of 2-Iodo-4’-methylbenzophenone in specific tissues, such as the liver and kidneys, are influenced by its lipophilicity and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 2-Iodo-4’-methylbenzophenone is critical for its activity and function. This compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. The targeting signals and post-translational modifications of 2-Iodo-4’-methylbenzophenone play a role in directing it to specific subcellular compartments. For instance, the presence of a mitochondrial targeting sequence can facilitate its import into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Properties

IUPAC Name

(2-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXPIALMJUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572410
Record name (2-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-39-5
Record name (2-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
2-Iodo-4'-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
2-Iodo-4'-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
2-Iodo-4'-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
2-Iodo-4'-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
2-Iodo-4'-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.